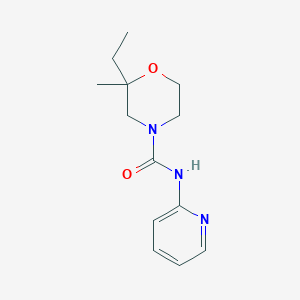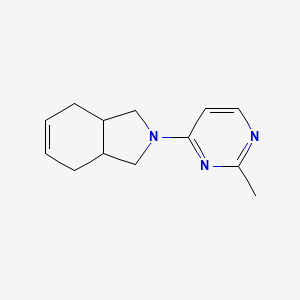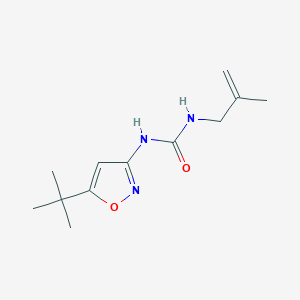![molecular formula C16H24N2O2S B7633785 1-[(3-Hydroxycyclopentyl)methyl]-3-[2-(4-methylphenyl)sulfanylethyl]urea](/img/structure/B7633785.png)
1-[(3-Hydroxycyclopentyl)methyl]-3-[2-(4-methylphenyl)sulfanylethyl]urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[(3-Hydroxycyclopentyl)methyl]-3-[2-(4-methylphenyl)sulfanylethyl]urea is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry and drug development. This compound belongs to the class of urea derivatives, which have been extensively studied for their diverse biological activities.
Wirkmechanismus
The mechanism of action of 1-[(3-Hydroxycyclopentyl)methyl]-3-[2-(4-methylphenyl)sulfanylethyl]urea involves the inhibition of the target enzyme's activity. The compound binds to the active site of the enzyme, thereby preventing its normal function. This leads to a decrease in the enzyme's activity, which can have various physiological effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 1-[(3-Hydroxycyclopentyl)methyl]-3-[2-(4-methylphenyl)sulfanylethyl]urea depend on the specific enzyme that is inhibited. For example, inhibition of carbonic anhydrase can lead to a decrease in the production of bicarbonate ions, which can affect various physiological processes, including acid-base balance. Similarly, inhibition of urease can lead to a decrease in the breakdown of urea, which can have implications in various diseases, including kidney stones.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 1-[(3-Hydroxycyclopentyl)methyl]-3-[2-(4-methylphenyl)sulfanylethyl]urea in lab experiments include its potent inhibitory activity against various enzymes, which can provide insights into their biological functions. However, the limitations include its potential toxicity and the need for specialized equipment and expertise for its synthesis and handling.
Zukünftige Richtungen
There are several future directions for research on 1-[(3-Hydroxycyclopentyl)methyl]-3-[2-(4-methylphenyl)sulfanylethyl]urea. These include:
1. Studying its potential applications as a therapeutic agent for various diseases, including cancer and infectious diseases.
2. Investigating its interactions with other enzymes and proteins to gain insights into its mechanism of action.
3. Developing new synthetic methods to improve its yield and purity.
4. Studying its pharmacokinetics and pharmacodynamics to optimize its dosage and administration.
Conclusion:
1-[(3-Hydroxycyclopentyl)methyl]-3-[2-(4-methylphenyl)sulfanylethyl]urea is a chemical compound that has potential applications in various fields, including medicinal chemistry and drug development. Its potent inhibitory activity against various enzymes makes it an attractive target for research. However, further studies are needed to fully understand its biological functions and potential therapeutic applications.
Synthesemethoden
The synthesis of 1-[(3-Hydroxycyclopentyl)methyl]-3-[2-(4-methylphenyl)sulfanylethyl]urea involves a series of chemical reactions. The first step involves the reaction of 3-hydroxycyclopentanone with methyl isocyanate to form the corresponding urea derivative. This intermediate is then treated with 4-methylphenylsulfonyl chloride to obtain the final product.
Wissenschaftliche Forschungsanwendungen
1-[(3-Hydroxycyclopentyl)methyl]-3-[2-(4-methylphenyl)sulfanylethyl]urea has been extensively studied for its potential applications in medicinal chemistry. It has been shown to exhibit potent inhibitory activity against various enzymes, including carbonic anhydrase and urease. These enzymes are involved in various physiological processes and are considered important drug targets.
Eigenschaften
IUPAC Name |
1-[(3-hydroxycyclopentyl)methyl]-3-[2-(4-methylphenyl)sulfanylethyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O2S/c1-12-2-6-15(7-3-12)21-9-8-17-16(20)18-11-13-4-5-14(19)10-13/h2-3,6-7,13-14,19H,4-5,8-11H2,1H3,(H2,17,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANSRZIBJLQRQFF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SCCNC(=O)NCC2CCC(C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(3-Hydroxycyclopentyl)methyl]-3-[2-(4-methylphenyl)sulfanylethyl]urea | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[2-(2,3-Dihydro-1-benzofuran-5-yl)ethylamino]cyclohexane-1-carboxamide](/img/structure/B7633704.png)
![N-[2-[(6-cyanopyridin-3-yl)amino]ethyl]-3-methoxybenzamide](/img/structure/B7633709.png)


![N-[1-(1-methylpyrazol-4-yl)piperidin-3-yl]-3-propan-2-yl-1,2,4-oxadiazol-5-amine](/img/structure/B7633718.png)
![2-[1-(5-Phenyl-1,3,4-oxadiazol-2-yl)ethylamino]cyclohexane-1-carboxamide](/img/structure/B7633728.png)


![2-[(2-Bromo-6-fluorophenyl)methyl]-6-methylpyridazin-3-one](/img/structure/B7633746.png)
![3-cyclopropyl-1-[2-[5-(2-fluorophenyl)-1H-imidazol-2-yl]pyrrolidin-1-yl]propan-1-one](/img/structure/B7633750.png)
![2,2,6,6-tetramethyl-N-[3-(1,3,5-trimethylpyrazol-4-yl)propyl]morpholine-4-carboxamide](/img/structure/B7633753.png)
![3-(6-Methoxypyridin-3-yl)-5-[(4-methylpiperidin-1-yl)methyl]-1,2,4-oxadiazole](/img/structure/B7633757.png)
![1-[(4S)-8-fluoro-3,4-dihydro-2H-chromen-4-yl]-3-[2-methoxy-1-(5-methylfuran-2-yl)ethyl]urea](/img/structure/B7633767.png)
![(E)-4-(dimethylamino)-N-[(1-hydroxy-3,4-dihydro-2H-naphthalen-1-yl)methyl]but-2-enamide](/img/structure/B7633776.png)